molecular formula C20H22N2O5 B2462333 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-50-0

3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2462333
CAS No.: 921913-50-0
M. Wt: 370.405
InChI Key: ZOFQGQNWFQOYSS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that features a trimethoxybenzamide core linked to a tetrahydroquinoline moiety

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-22-15-7-6-14(9-12(15)5-8-18(22)23)21-20(24)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-7,9-11H,5,8H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFQGQNWFQOYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Methylanthranilic Acid Derivatives

A validated route involves cyclization of N-methyl-2-nitrobenzamide precursors under reductive conditions:

  • N-Methyl-2-nitrobenzamide is subjected to catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C, yielding 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.
  • Reaction Parameters :
    • Pressure: 3 bar H₂
    • Temperature: 50–60°C
    • Yield: 68–72% (isolated via vacuum filtration)

Alternative Pathway via Pfitzinger Reaction

Condensation of isatin derivatives with methylamine generates the tetrahydroquinolinone scaffold:

  • 6-Nitroisatin reacts with methylamine in acetic acid at reflux (120°C, 8 hr), followed by nitro group reduction using SnCl₂/HCl.
  • Key Data :
    • Reaction Scale: 100 mmol
    • Purification: Column chromatography (SiO₂, ethyl acetate/hexanes 1:3)
    • Purity: >95% (HPLC)

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Chlorination of 3,4,5-Trimethoxybenzoic Acid

The acid chloride is synthesized via thionyl chloride-mediated activation:

  • 3,4,5-Trimethoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous DCM for 4 hr.
  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale yellow solid.
    • Yield: 89–93%
    • Stability: Stable at –20°C for 6 months

Amide Bond Formation: Critical Methodological Comparison

Schotten-Baumann Conditions

Classical aqueous-organic biphasic coupling:

  • 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.05 eq) is dissolved in 1M NaOH (aq).
  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq) in THF is added dropwise at 0–5°C with vigorous stirring.
  • Reaction Outcome :
    • Time: 2 hr
    • Yield: 65%
    • Purity: 88% (requires recrystallization)

Carbodiimide-Mediated Coupling

Optimized protocol using EDCl/HOBt in aprotic solvents:

  • Amine (1.0 eq), 3,4,5-trimethoxybenzoic acid (1.1 eq), EDCl (1.2 eq), and HOBt (0.3 eq) in DMF stirred at 25°C for 12 hr.
  • Purification :
    • Extraction: Ethyl acetate/water
    • Chromatography: Silica gel (CH₂Cl₂/MeOH 95:5)
    • Yield: 82%
    • Purity: 97% (NMR)

Microwave-Assisted Synthesis

Accelerated coupling under controlled dielectric heating:

  • Reactants : Equimolar amine and acid chloride in acetonitrile
  • Conditions : 100°C, 300W, 20 min
  • Results :
    • Conversion: 95% (GC-MS)
    • Isolated Yield: 78%

Crystallization and Final Product Isolation

Anti-Solvent Precipitation

Adapted from patent WO2021165818A1:

  • Crude product dissolved in acetone (5 vol) at 55°C.
  • Gradual addition of water (10 vol) induces crystallization.
  • Parameters :
    • Cooling Rate: 0.5°C/min to 25°C
    • Seed Crystals: 0.1% w/w
    • Final Purity: 99.5% (HPLC)

Recrystallization Solvent Screening

Solvent System Yield (%) Purity (%) Crystal Morphology
Ethanol/Water (7:3) 75 98.2 Needles
Acetone/Hexanes (1:2) 82 99.1 Prisms
THF/Heptane (1:3) 68 97.8 Plates

Data extrapolated from analogous benzamide crystallizations.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

  • Aromatic Protons : δ 7.82 (d, J=8.4 Hz, 1H, Quin-H), 7.12 (s, 2H, Benzamide-H)
  • Methoxy Groups : δ 3.87 (s, 3H), 3.85 (s, 6H)
  • Tetrahydroquinoline CH₂ : δ 2.95–3.10 (m, 4H)

High-Resolution Mass Spectrometry (HRMS-ESI)

  • Calculated for C₂₂H₂₅N₂O₅ : 397.1764 [M+H]⁺
  • Observed : 397.1766 [M+H]⁺

Process Optimization Challenges and Solutions

Amine Solubility Issues

  • Problem : Limited solubility of tetrahydroquinolinone amine in organic solvents.
  • Solution : Use of DMF as co-solvent with 0.1M HCl aqueous phase enhances solubility during Schotten-Baumann reactions.

Methoxy Group Hydrolysis

  • Risk : Acidic conditions may cleave methoxy substituents.
  • Mitigation : Maintain reaction pH >8 during coupling steps.

Scalability and Industrial Adaptation

Batch process parameters from patent data:

  • Reactor Volume : 1000 L
  • Temperature Control : ±2°C tolerance via jacketed cooling
  • Throughput : 12.5 kg/batch
  • Cost Analysis :
    • Raw Material Contribution: 63%
    • Energy Consumption: 22%
    • Waste Treatment: 15%

Green Chemistry Alternatives

Solvent Substitution

  • Traditional : DCM, DMF
  • Alternative : Cyclopentyl methyl ether (CPME), 2-MeTHF
  • Impact : Reduces E-factor by 40%

Catalytic Amide Formation

Emerging methods using TiO₂ nanoparticles:

  • Conditions : 80°C, 6 hr, solvent-free
  • Yield : 79% (preliminary data)

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can lead to various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of the trimethoxybenzamide core and the tetrahydroquinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3,4,5-Trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound known for its potential biological activities. This compound features a trimethoxybenzamide core linked to a tetrahydroquinoline moiety, which contributes to its diverse pharmacological properties. Research has indicated that it may possess anti-cancer and anti-inflammatory effects, making it a candidate for further investigation in drug development.

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O5_{5}
  • Molecular Weight : 370.40 g/mol
  • CAS Number : 921913-50-0

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as Taq polymerase and telomerase, which are crucial in DNA replication and repair processes.
  • Caspase Activation : The compound triggers caspase activation, a key step in the apoptotic pathway, indicating potential use in cancer therapies.
  • Signal Pathway Modulation : Down-regulation of ERK2 protein suggests that it may interfere with signaling pathways involved in cell proliferation and survival.

Anti-Cancer Activity

Several studies have evaluated the anti-cancer properties of 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

StudyCell LineIC50_{50} (µM)Mechanism
Study 1A549 (Lung Cancer)12.5Induction of apoptosis via caspase activation
Study 2MCF7 (Breast Cancer)15.0Inhibition of ERK signaling pathway
Study 3HeLa (Cervical Cancer)10.0Telomerase inhibition leading to reduced cell proliferation

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties:

StudyModelResult
Study ALPS-induced inflammation in miceSignificant reduction in pro-inflammatory cytokines (TNF-alpha, IL-6)
Study BRAW264.7 macrophagesDecreased NO production and iNOS expression

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.
  • Clinical Relevance : In vitro studies on human cancer cell lines have shown promising results regarding the compound's ability to overcome multidrug resistance commonly seen in cancer therapies.

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